molecular formula C13H10F6O3 B12449892 4-Propyl-2,6-bis(trifluoroacetyl)phenol

4-Propyl-2,6-bis(trifluoroacetyl)phenol

Katalognummer: B12449892
Molekulargewicht: 328.21 g/mol
InChI-Schlüssel: KPYPEJGEALQXSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Propyl-2,6-bis(trifluoroacetyl)phenol is a chemical compound with the molecular formula C13H10F6O3. It contains a phenol group substituted with propyl and trifluoroacetyl groups. This compound is notable for its unique structure, which includes multiple fluorine atoms, making it of interest in various scientific fields .

Vorbereitungsmethoden

The synthesis of 4-Propyl-2,6-bis(trifluoroacetyl)phenol typically involves the reaction of a phenol derivative with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

4-Propyl-2,6-bis(trifluoroacetyl)phenol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-Propyl-2,6-bis(trifluoroacetyl)phenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Propyl-2,6-bis(trifluoroacetyl)phenol involves its interaction with molecular targets through its phenolic and trifluoroacetyl groups. These interactions can affect enzyme activity, protein folding, and other biochemical pathways. The trifluoroacetyl groups, in particular, play a crucial role in enhancing the compound’s stability and reactivity .

Vergleich Mit ähnlichen Verbindungen

4-Propyl-2,6-bis(trifluoroacetyl)phenol can be compared to other trifluoroacetyl-substituted phenols, such as:

These comparisons highlight the unique properties of this compound, particularly its enhanced stability and reactivity due to the presence of the propyl group and multiple trifluoroacetyl groups.

Eigenschaften

Molekularformel

C13H10F6O3

Molekulargewicht

328.21 g/mol

IUPAC-Name

2,2,2-trifluoro-1-[2-hydroxy-5-propyl-3-(2,2,2-trifluoroacetyl)phenyl]ethanone

InChI

InChI=1S/C13H10F6O3/c1-2-3-6-4-7(10(21)12(14,15)16)9(20)8(5-6)11(22)13(17,18)19/h4-5,20H,2-3H2,1H3

InChI-Schlüssel

KPYPEJGEALQXSK-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=CC(=C(C(=C1)C(=O)C(F)(F)F)O)C(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.